3-(4-Methoxyphenyl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

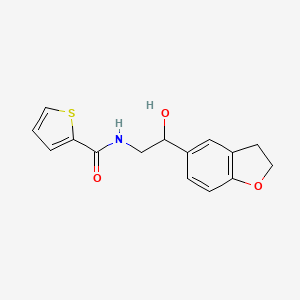

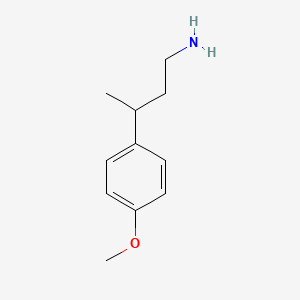

3-(4-Methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO. It has a molecular weight of 179.26 . It is used in various chemical reactions and has potential applications in drug discovery and organic synthesis .

Synthesis Analysis

The synthesis of this compound can be achieved from 2-(4-methoxyphenyl)-2-methylbutanedinitrile . Another efficient one-pot two-step synthesis method involves a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .Molecular Structure Analysis

The molecular structure of this compound consists of a butan-1-amine chain attached to a methoxyphenyl group at the third carbon . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 116 °C (under a pressure of 4 Torr) and a predicted density of 0.975±0.06 g/cm3 . The pKa is predicted to be 10.35±0.13 .Scientific Research Applications

Inhibition of Melanin Production

3-(4-Methoxyphenyl)butan-1-amine derivatives have been explored for their potential in inhibiting melanin production, which is closely related to hyperpigmentation. A study on the effects of (4-methoxy-benzylidene)-(3-methoxyphenyl)-amine demonstrated its ability to inhibit tyrosinase activity, a crucial enzyme in melanin biosynthesis. This compound also exhibited UV-blocking effects and SOD-like activity, suggesting its potential as a skin whitening agent (Choi et al., 2002).

Asymmetric Synthesis

The chemical is involved in the asymmetric synthesis of certain compounds. For instance, (S)-3-amino-4-methoxy-butan-1-ol, a derivative, was synthesized using a process involving reductive amination, showcasing the utility of this compound in the synthesis of optically active intermediates (Mattei et al., 2011).

Kinetics and Reaction Mechanisms

Studies on the kinetics and mechanisms of reactions involving 3-methoxyphenyl derivatives have provided insights into the behavior of these compounds in various chemical reactions. For example, the aminolysis of 3-methoxyphenyl 4-nitrophenyl thionocarbonates with alicyclic amines was studied, revealing details about rate coefficients and reaction schemes, which is crucial for understanding and optimizing these chemical processes (Castro et al., 2001).

Biocatalytic Reductive Amination

Biocatalytic processes involving this compound have been explored for the synthesis of chiral amines and amino alcohols. Amine dehydrogenases (AmDHs) have been utilized for the synthesis of short-chain chiral amines, demonstrating the biocatalytic potential of these compounds in industrial applications (Ducrot et al., 2021).

Properties

IUPAC Name |

3-(4-methoxyphenyl)butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(7-8-12)10-3-5-11(13-2)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKHUXZEUPMVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)

![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)

![N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2809050.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2809052.png)

![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2809065.png)